

Spiculisporic Acid: A Comprehensive Technical Guide on its Discovery and Fungal Origin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiculisporic acid*

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Abstract

Spiculisporic acid, a bioactive γ -lactone, has garnered significant interest within the scientific community for its diverse applications, ranging from a biosurfactant in cosmetics to a potential antimicrobial agent. This technical guide provides an in-depth exploration of the discovery, fungal origin, biosynthesis, and key experimental methodologies related to **spiculisporic acid**. Quantitative data is presented in structured tables for comparative analysis, and detailed protocols for crucial experiments are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this multifaceted molecule.

Discovery and Initial Characterization

Spiculisporic acid was first brought to the scientific forefront in 1931 by Clutterbuck, Rastrick, and Rintoul.^{[1][2]} Their seminal work involved the isolation of a novel polybasic fatty acid from the fermentation broth of the fungus *Penicillium spiculisporum*.^{[1][2]} The compound crystallized upon acidification of the culture medium, a key characteristic that aided in its initial discovery.^[1] Early chemical analysis established its molecular formula as $C_{17}H_{28}O_6$.^[2]

Fungal Origin and Diversity of Producers

While initially isolated from *Penicillium spiculisporum*, subsequent research has revealed that the ability to produce **spiculisporic acid** is distributed across a variety of fungal genera. This underscores the importance of fungal biodiversity as a source for novel bioactive compounds.

- *Penicillium spiculisporum*: The original fungal source from which **spiculisporic acid** was first identified.[\[1\]](#)[\[2\]](#)
- *Talaromyces trachyspermus*: Several strains of this species are known to produce **spiculisporic acid**, with *T. trachyspermus* NBRC 32238 being recognized as a particularly high-yielding strain.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- *Aspergillus* species: Various species within this genus, including *Aspergillus candidus* and the endophytic fungus *Aspergillus cejpaii*, have been identified as producers.[\[1\]](#)[\[5\]](#) The latter, isolated from the roots of *Hedera helix* (common ivy), represents a novel source of this compound.[\[5\]](#)[\[6\]](#)
- Marine-Derived Fungi: The marine environment has also proven to be a rich source of **spiculisporic acid** and its derivatives. Examples include *Aspergillus* sp. HDf2, isolated from a sea urchin, and *Talaromyces trachyspermus* (KUFA 0021), found in association with a marine sponge.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Physicochemical and Biological Properties

Spiculisporic acid is a fatty acid-type biosurfactant characterized by the presence of a lactone ring and two carboxyl groups.[\[1\]](#)[\[4\]](#) Its structure contributes to its surface-active properties and its low irritation potential, making it a desirable ingredient in the cosmetics industry.[\[1\]](#)

Table 1: Physicochemical Properties of Spiculisporic Acid

| Property | Value | Reference |
|-------------------|-----------------------------|---|
| Molecular Formula | C17H28O6 | [2] [5] |
| Molar Mass | 328.405 g·mol ⁻¹ | [2] |

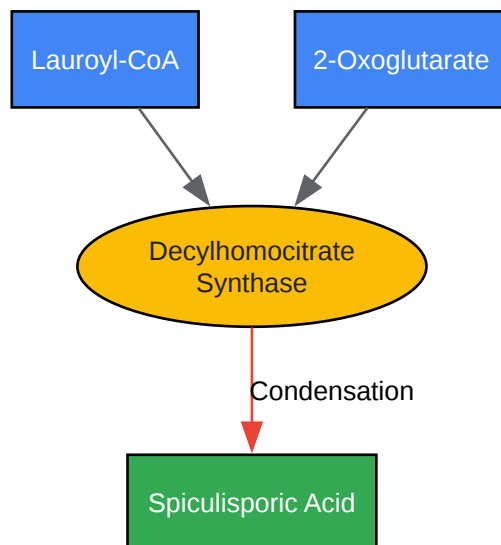
Table 2: Antimicrobial Activity of Spiculisporic Acid from *Aspergillus cejpai*

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|--|--|---|
| Escherichia coli | 3.9 - 31.25 | [5] [6] |
| Pseudomonas aeruginosa | 3.9 - 31.25 | [5] [6] |
| Staphylococcus aureus | 3.9 - 31.25 | [5] [6] |
| Serratia marcescens | 3.9 - 31.25 | [5] [6] |
| Acinetobacter baumannii | 3.9 - 31.25 | [5] [6] |
| Salmonella typhi | 3.9 - 31.25 | [5] [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9 - 31.25 | [5] [6] |

Biosynthesis

The biosynthetic pathway of **spiculisporic acid** has been elucidated through isotope uptake studies and enzyme purification.[\[1\]](#)[\[4\]](#)[\[10\]](#) The key step involves the condensation of lauroyl-CoA and 2-oxoglutarate.[\[1\]](#)[\[4\]](#)[\[10\]](#) This reaction is catalyzed by the enzyme decylhomocitrate synthase.[\[4\]](#)[\[10\]](#)

Biosynthetic Pathway of Spiculisporic Acid



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Caption: Key precursors and enzyme in **spiculisporic acid** biosynthesis.

Experimental Protocols

Fungal Isolation and Cultivation (Endophytic *Aspergillus cejpai*)

This protocol is adapted from the methodology for isolating endophytic fungi from plant tissues. [\[5\]](#)

- Surface Sterilization of Plant Material:
 - Thoroughly wash plant tissues (roots, stems, leaves) with sterile distilled water.
 - Immerse the tissues sequentially in 70% ethanol for 1 minute, 5% sodium hypochlorite for 3 minutes, and 70% ethanol for 30 seconds.
 - Rinse three times with sterile distilled water.

- To verify the effectiveness of surface sterilization, plate the final rinse water onto a Potato Dextrose Agar (PDA) plate.
- Isolation:
 - Aseptically cut the sterilized plant tissues into small segments.
 - Place the segments on PDA plates supplemented with an antibacterial agent (e.g., streptomycin).
 - Incubate the plates at 25°C for 7-21 days, monitoring for fungal growth emerging from the plant segments.[\[5\]](#)
- Pure Culture:
 - Once fungal mycelia are observed, transfer a small portion to a fresh PDA plate to obtain a pure culture.
 - Maintain pure cultures on PDA slants at 4°C.[\[5\]](#)

Production of Spiculisporic Acid via Fed-Batch Fermentation

This protocol is based on the high-yield production method using *Talaromyces trachyspermus*.
[\[3\]](#)[\[4\]](#)[\[10\]](#)

- Inoculum Preparation:
 - Grow a pure culture of *T. trachyspermus* on a suitable agar medium.
 - Inoculate a seed culture flask containing a liquid medium (e.g., potato dextrose broth) and incubate for 3-5 days with shaking.
- Bioreactor Setup:
 - Prepare the production medium in a bioreactor. A suitable medium may contain a carbon source (e.g., sucrose), a nitrogen source (e.g., meat extract), and essential minerals, including FeCl₃.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Sterilize the bioreactor and medium.
- Fermentation:
 - Inoculate the bioreactor with the seed culture.
 - Maintain fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific strain.
 - Implement a fed-batch strategy by periodically adding a concentrated solution of the carbon source (e.g., sucrose) to the bioreactor to maintain a sufficient supply for **spiculisporic acid** production. A fed-batch culture with sucrose has been shown to yield up to 60 g/L of **spiculisporic acid**.[\[3\]](#)[\[10\]](#)

Isolation and Purification of Spiculisporic Acid

- Extraction:
 - After fermentation, acidify the culture broth to a low pH to induce the crystallization of **spiculisporic acid**.[\[1\]](#)
 - Separate the fungal biomass from the culture broth by filtration or centrifugation.
 - Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
- Purification:
 - Concentrate the organic extract under reduced pressure.
 - Purify the crude extract using techniques such as column chromatography over silica gel.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure **spiculisporic acid** crystals.[\[11\]](#)

Structure Elucidation

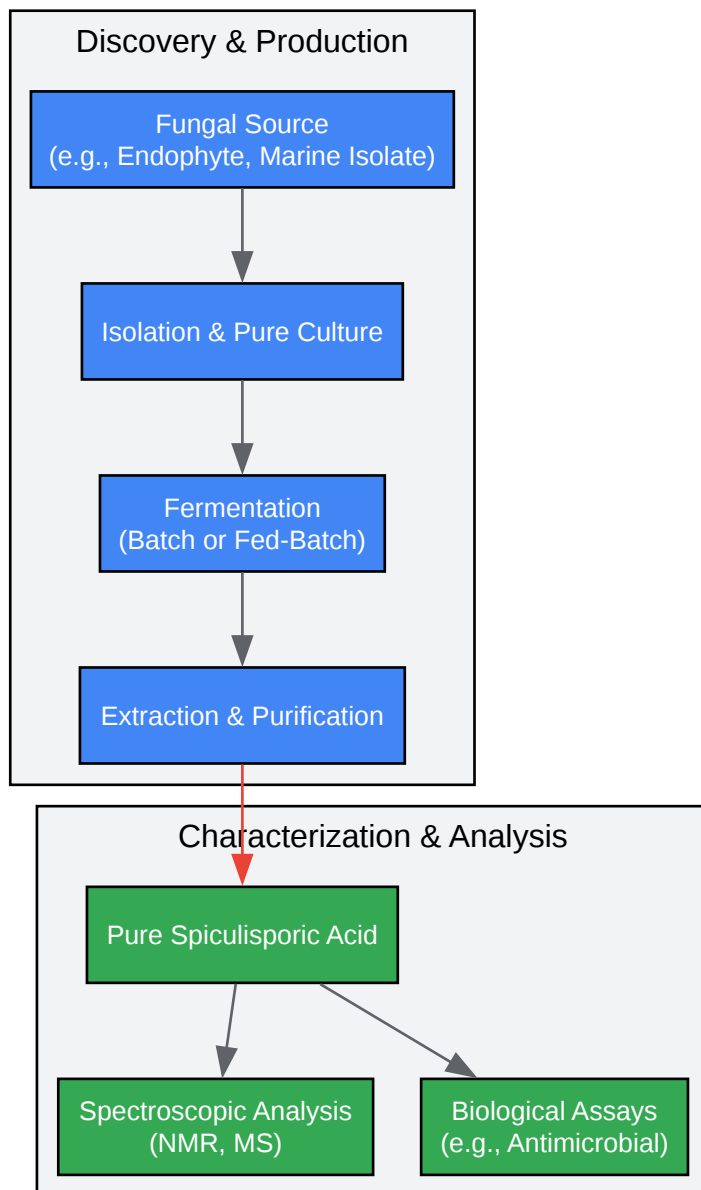
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.[\[5\]](#)[\[7\]](#)

- Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To identify the types and connectivity of protons.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the final structure.[\[5\]](#)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of **spiculisporic acid** from a fungal source.

General Workflow for Spiculisporic Acid Research



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Caption: From fungal isolation to biological activity assessment.

Conclusion

Spiculisporic acid stands as a testament to the vast chemical diversity present within the fungal kingdom. Its discovery from *Penicillium spiculisporum* and subsequent identification in a range of terrestrial and marine fungi highlight the ongoing potential for natural product discovery. The development of high-yield fermentation protocols and a deeper understanding of its biosynthesis are paving the way for its broader application in various industries. This guide provides a foundational resource for researchers and professionals seeking to explore and harness the potential of this remarkable bioactive molecule.

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